molecular formula C18H32O4 B8674149 butyl prop-2-enoate;2-ethylhexyl prop-2-enoate CAS No. 26760-85-0

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate

Cat. No.: B8674149
CAS No.: 26760-85-0
M. Wt: 312.4 g/mol
InChI Key: HBTYDDRQLQDDLZ-UHFFFAOYSA-N
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Description

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate is a chemical compound with the CAS number 26760-85-0. It is used in various scientific and industrial applications due to its unique properties.

Chemical Reactions Analysis

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent for biochemical assays or as a tool for studying cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrially, it may be used in the production of various materials or as a component in manufacturing processes.

Comparison with Similar Compounds

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar structures may share similar mechanisms of action or reactivity patterns. this compound may have unique properties that make it particularly useful for specific applications. The comparison of similar compounds can provide insights into the advantages and limitations of this compound in various contexts .

Properties

CAS No.

26760-85-0

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate

InChI

InChI=1S/C11H20O2.C7H12O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3

InChI Key

HBTYDDRQLQDDLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C

Related CAS

26760-85-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a monomeric mixture of the formulation shown in Table 8 were added 10 g of tert-butyl perbenzoate and 30 g of azobisbutyronitrile. The mixture was then added dropwise over the course of 4 hours to 1,000 ml of toluene heated at 100° C. The reaction was further continued for 10 hours at 100° C, and then the toluene was removed to provide an acrylic copolymer resin having a number average molecular weight of about 20,000 and an oxirane group content of 2,150 g·eq/106 g and a softening point of 110° C. Powder paints were prepared in the same way as in Example 1 except that the polyester and the acrylic resin in the amounts shown in Table 9 were used instead of the polyester A and triglycidyl isocyanurate. The powder paints were coated, and baked at a temperature of 200° C for 30 minutes. The resulting coatings had a film thickness of 60 to 65μ and the properties shown in Table 10.
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Synthesis routes and methods II

Procedure details

Into a reactor were charged 80 parts of toluene, 20 parts of isobutanol, 6 parts of dimethylaminoethyl methacrylate, 40 parts of methyl methacrylate, 20 parts of styrene, 20 parts of butyl acrylate, 20 parts of butyl methacrylate, 14 parts of n-butyl methacrylate, 1 part of n-dodecylmercaptan and 1 part of azobisisobutyronitrile. They were stirred at 80° C. for 2 hours. Then, 0.2 part of azobisisobutyronitrile was added 5 times at 2-hour intervals, and polymerization was completed in 16 hours. Thus, there was produced an acrylic copolymer resin solution for rigid product grade which had a glass transition temperature (Tg) of 70° C.
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Synthesis routes and methods III

Procedure details

An acrylic copolymer resin was prepared by feeding 150 parts of toluene into a 500-ml 4-necked flask equipped with a cooling tube, stirrer, and thermometer, heating it to 110° C., adding styrene 40 parts, n-butyl methacrylate 40 parts, ethyl methacrylate 120 parts, methacylic acid 12 parts, benzoyl peroxide 4 parts, and toluene 60 parts spending 3 hours under an inert gas atmosphere, and further heating for 6 hours. This copolymer (designated as acrylic resin-A) was found to have nonvolatile matter content 49.5%, Tg 52° C., polymer acid value 15, and number average molecular weight 28,000.
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acid 12
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acrylic resin-A
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Synthesis routes and methods IV

Procedure details

An acrylic copolymer resin was prepared by feeding 150 parts of toluene into a 500-ml 4-necked flask equipped with a cooling tube, stirrer, and thermometer, heating it to 110° C., adding styrene 20 parts, n-butyl methacrylate 60 parts, ethyl methacrylate 120 parts, methacrylic acid 14 parts, azoisobutyronitrile 5 parts and toluene 70 parts spending 2 hours under an inert gas atmosphere, and heating for further 6 hours. The resulting toluene solution of copolymer was found to have 50.5% of nonvolatile matter and a polymer acid value of 18.
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azoisobutyronitrile
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Synthesis routes and methods V

Procedure details

A 1 l reaction vessel equipped with a reflux condensor, stirrer, thermometer, and dropping funnel was charged with 75 g of n-butyl acrylate, 25 g of 2-ethylhexyl acrylate, 4 g of dodecylmercaptan, 1 g of benzoyl peroxide, and 200 g of toluene. The mixture was heated to 75-85° C. A mixture of 75 g of n-butyl acrylate, 25 g of 2-ethylhexyl acrylate, and 1 g of benzoyl peroxide was continuously dropped while stirring the mixture at this temperature to carry out the polymerization reaction for three hours. After the reaction, the solvent and low boiling point matters were removed by evaporation under reduced pressure, thereby obtaining an n-butyl acrylate/2-ethylhexyl acrylate copolymer. This copolymer is designated as “Copolymer (C-1)”.
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75 g
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25 g
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4 g
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1 g
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200 g
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75 g
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25 g
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